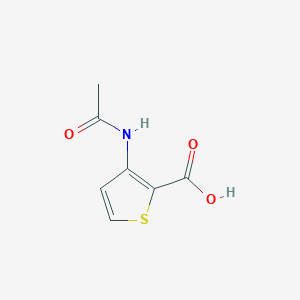

3-(Acetylamino)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetamidothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4(9)8-5-2-3-12-6(5)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKLTQJOEPWBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384555 | |

| Record name | 3-acetamidothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50901-18-3 | |

| Record name | 3-acetamidothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Acetylamino)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Acetylamino)thiophene-2-carboxylic acid. The information is curated for professionals in chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical and Physical Properties

This compound, with the CAS Number 50901-18-3, is a substituted thiophene derivative. Its structure incorporates a thiophene ring, a carboxylic acid group, and an acetylamino (acetamido) group, making it a molecule of interest for medicinal chemistry and materials science.[1] The core properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-acetamidothiophene-2-carboxylic acid | PubChem |

| CAS Number | 50901-18-3 | [1] |

| Molecular Formula | C₇H₇NO₃S | PubChem |

| Molecular Weight | 185.20 g/mol | PubChem |

| Canonical SMILES | CC(=O)NC1=C(SC=C1)C(=O)O | PubChem |

| InChI Key | LLKLTQJOEPWBOE-UHFFFAOYSA-N | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | No experimental data available. The related methyl ester has a melting point of 100 °C. | [2] |

| Boiling Point | Data not available; likely decomposes upon heating. | - |

| Solubility | No quantitative data available. Expected to have some solubility in polar organic solvents. | - |

| pKa | No experimental data available. Estimated to be in the range of 3-4 for the carboxylic acid proton, typical for thiophenecarboxylic acids. | - |

Computed Molecular Properties (PubChem)

| Property | Value |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 185.01466426 Da |

| Topological Polar Surface Area | 94.6 Ų |

| Heavy Atom Count | 12 |

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its chemical structure. These predictions are crucial for the identification and characterization of the molecule during synthesis and analysis.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | ~10-13 ppm (broad singlet) |

| Amide (-NH) | ~8-10 ppm (broad singlet) | |

| Thiophene Ring (-CH=CH-) | ~7-8 ppm (two doublets) | |

| Acetyl Methyl (-CH₃) | ~2.0-2.3 ppm (singlet) | |

| ¹³C NMR | Carboxylic Carbonyl (-C =O) | ~165-175 ppm |

| Amide Carbonyl (-C =O) | ~168-172 ppm | |

| Thiophene Ring Carbons | ~115-145 ppm | |

| Acetyl Methyl (-C H₃) | ~20-25 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| N-H Stretch (Amide) | 3200-3400 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |

| C=O Stretch (Amide I Band) | 1650-1680 cm⁻¹ | |

| N-H Bend (Amide II Band) | 1510-1550 cm⁻¹ | |

| C-S Stretch (Thiophene) | 600-800 cm⁻¹ |

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be derived from established methods for preparing substituted thiophenes. A common approach involves the synthesis of an amino-thiophene ester intermediate, followed by acetylation and subsequent hydrolysis.

Detailed Methodology:

-

Synthesis of Methyl 3-aminothiophene-2-carboxylate: This precursor can be synthesized via the Fiesselmann thiophene synthesis.

-

Reactants: A suspension of sodium methylate in ether is cooled and treated with a solution of methyl thioglycolate. To this mixture, α,β-dichloropropionitrile is added.

-

Protocol: The reaction mixture is stirred, and after completion, it is worked up by washing with water. The ether layer is dried, and the solvent is evaporated. The resulting crude product, methyl 3-aminothiophene-2-carboxylate, is purified by vacuum distillation.[2] The product is a pale yellow oil that solidifies upon standing.[2]

-

-

Acetylation of the Amine: The amino group of the intermediate is then acetylated.

-

Reactants: Methyl 3-aminothiophene-2-carboxylate, acetic anhydride, and a suitable base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM).

-

Protocol: The amino-thiophene ester is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of acetic anhydride. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-(acetylamino)thiophene-2-carboxylate. According to patent literature, this acetylamino compound forms colorless prisms with a melting point of 100°C when recrystallized from methanol.[2]

-

-

Saponification to the Carboxylic Acid: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Reactants: Methyl 3-(acetylamino)thiophene-2-carboxylate and an aqueous base solution (e.g., sodium hydroxide or lithium hydroxide) in a solvent like methanol or THF.

-

Protocol: The ester is dissolved in the solvent, and the aqueous base is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete. After cooling, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., concentrated HCl) to a pH of ~2-3, leading to the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Biological Activity and Potential Applications

While direct biological studies on this compound are limited, its structural analogues have shown significant activity, pointing to a promising area of research. Derivatives of 3-aminothiophene-2-carboxylic acid are being investigated as potent inhibitors of the Fat Mass and Obesity-associated (FTO) protein, a key enzyme in RNA epigenetics.

FTO Inhibition in Acute Myeloid Leukemia (AML)

The FTO protein is an N⁶-methyladenosine (m⁶A) RNA demethylase that plays a critical oncogenic role in certain subtypes of acute myeloid leukemia (AML).[3][4] FTO is often highly expressed in AML with specific chromosomal translocations (e.g., t(11q23)/MLL-rearrangements, t(15;17)/PML-RARA) and mutations (e.g., FLT3-ITD, NPM1).[3][4]

Mechanism of Action: The primary substrate for FTO is messenger RNA (mRNA) carrying the m⁶A modification. This modification influences mRNA stability, splicing, and translation. In AML cells, FTO removes the methyl group from m⁶A on the transcripts of key oncogenes and tumor suppressors.[3] Specifically, FTO targets the mRNA of genes like ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).[3][5] By demethylating these transcripts, FTO reduces their stability, leading to their degradation.[4] The resulting decrease in ASB2 and RARA protein levels disrupts cellular differentiation and promotes leukemic cell proliferation and survival.[3][5]

Inhibitors based on the 3-aminothiophene-2-carboxylic acid scaffold can block the demethylase activity of FTO. This inhibition leads to an increase in m⁶A levels on target mRNAs, stabilizing them and restoring the expression of tumor-suppressing proteins like ASB2 and RARA.[3] This mechanism effectively counteracts the oncogenic signaling driven by FTO, promoting AML cell differentiation and apoptosis, thereby demonstrating potent anti-leukemia effects.[6][7]

Conclusion

This compound is a versatile heterocyclic compound. While its fundamental chemical properties require further experimental validation, its structural relationship to potent inhibitors of the FTO demethylase highlights its significant potential as a scaffold in the development of novel therapeutics, particularly for epigenetic targets in oncology. The synthetic pathways are accessible, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. This guide provides a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising molecule.

References

- 1. This compound | 50901-18-3 [chemicalbook.com]

- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 3. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. cityofhope.org [cityofhope.org]

- 6. [Research Progress of m6A Demethylase FTO and Its Inhibitors in Acute Myeloid Leukemia --Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(Acetylamino)thiophene-2-carboxylic acid (CAS 50901-18-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylamino)thiophene-2-carboxylic acid, with the CAS number 50901-18-3, is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Its structural scaffold, featuring a thiophene ring with adjacent carboxylic acid and acetylamino groups, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities, with a focus on experimental details to support further research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50901-18-3 | |

| Molecular Formula | C₇H₇NO₃S | [1] |

| Molecular Weight | 185.20 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a 3-aminothiophene-2-carboxylate ester, followed by acetylation and subsequent hydrolysis.

Synthesis Pathway

A plausible synthetic route is outlined below:

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This procedure is adapted from a patented method.[2]

-

Materials:

-

Methyl thioglycolate

-

α,β-Dichloropropionitrile

-

Sodium methoxide

-

Anhydrous ether

-

-

Procedure:

-

A suspension of sodium methoxide in anhydrous ether is prepared and cooled.

-

A solution of methyl thioglycolate in ether is added to the cooled suspension with stirring.

-

Subsequently, a solution of α,β-dichloropropionitrile in ether is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred for a specified period, followed by the addition of water.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined ether extracts are dried over a suitable drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield methyl 3-aminothiophene-2-carboxylate.

-

Step 2: Synthesis of Methyl 3-(acetylamino)thiophene-2-carboxylate

While a detailed protocol for this specific acetylation is not available, a general procedure for the acetylation of aminothiophenes can be proposed.

-

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Acetic anhydride

-

A suitable solvent (e.g., dichloromethane, acetic acid)

-

A base (e.g., pyridine, triethylamine) may be required.

-

-

Procedure:

-

Methyl 3-aminothiophene-2-carboxylate is dissolved in the chosen solvent.

-

Acetic anhydride is added to the solution, potentially in the presence of a base to scavenge the acetic acid byproduct.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The reaction mixture is then worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.

-

The organic layer is dried, and the solvent is evaporated to yield crude methyl 3-(acetylamino)thiophene-2-carboxylate.

-

The product can be purified by recrystallization (e.g., from methanol, as suggested by the melting point data).[2]

-

Step 3: Synthesis of this compound (Hydrolysis)

The final step involves the hydrolysis of the methyl ester. A general protocol for ester hydrolysis is provided below, based on the hydrolysis of the amino precursor described in the patent.[2]

-

Materials:

-

Methyl 3-(acetylamino)thiophene-2-carboxylate

-

A base (e.g., sodium hydroxide, potassium hydroxide)

-

A solvent (e.g., methanol, ethanol, water, or a mixture)

-

Acid for neutralization (e.g., hydrochloric acid)

-

-

Procedure:

-

Methyl 3-(acetylamino)thiophene-2-carboxylate is dissolved or suspended in a suitable solvent system.

-

An aqueous solution of the base is added, and the mixture is heated under reflux for a sufficient period to ensure complete hydrolysis.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is acidified with a suitable acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in the public domain. However, based on the known spectral properties of similar compounds, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiophene-H (C4) | 7.0-8.0 | Doublet | |

| Thiophene-H (C5) | 7.0-8.0 | Doublet | |

| NH (acetylamino) | 9.0-11.0 | Singlet (broad) | Exchangeable with D₂O |

| CH₃ (acetyl) | 2.0-2.5 | Singlet | |

| COOH | 11.0-13.0 | Singlet (broad) | Exchangeable with D₂O |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 165-175 |

| C=O (acetyl) | 168-172 |

| Thiophene C2 | 140-150 |

| Thiophene C3 | 120-130 |

| Thiophene C4 | 125-135 |

| Thiophene C5 | 120-130 |

| CH₃ (acetyl) | 20-30 |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 185

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 167)

-

Loss of COOH (m/z = 140)

-

Loss of CH₂CO (m/z = 143)

-

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of 3-aminothiophene-2-carboxylic acid derivatives has shown significant promise in drug discovery.

FTO Inhibition and Antileukemia Activity

Recent studies have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as potent inhibitors of the fat mass and obesity-associated protein (FTO), an RNA N⁶-methyladenosine (m⁶A) demethylase.[1][3] FTO is a promising target for antileukemia therapies, as its high expression is linked to oncogenic pathways in acute myeloid leukemia (AML).[1][3]

The structural similarity of this compound to these active aryl-amino derivatives suggests that it may also exhibit inhibitory activity against FTO or other related enzymes. Further investigation into this potential is warranted.

Other Potential Applications

Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of this compound makes it an attractive candidate for screening in various biological assays to uncover new therapeutic leads.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and drug development. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activities, the available information on its synthesis and the pharmacological profile of related compounds provides a strong foundation for future research. This technical guide serves as a resource for scientists to facilitate further exploration of this promising molecule and its derivatives.

References

- 1. Development of 3-Arylaminothiophenic-2-carboxylic Acid Derivatives as New FTO Inhibitors Showing Potent Antileukemia Activities | CoLab [colab.ws]

- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 3. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-acetamidothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-acetamidothiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily accomplished through a three-step sequence commencing with the well-established Gewald reaction to construct the thiophene ring, followed by N-acetylation and subsequent ester hydrolysis. This document outlines detailed experimental protocols, presents quantitative data for each synthetic step, and includes visualizations of the reaction pathway and workflow to aid in laboratory implementation.

Synthetic Pathway Overview

The synthesis of 2-acetamidothiophene-3-carboxylic acid is efficiently achieved in three main stages:

-

Gewald Reaction: Synthesis of the key intermediate, ethyl 2-aminothiophene-3-carboxylate. This multicomponent reaction involves the condensation of a compound with an active methylene group (ethyl cyanoacetate), a source of a carbonyl group (which for the unsubstituted ring would be a glyoxal equivalent, though in practice the reaction is often performed with a ketone or aldehyde that provides substituents), and elemental sulfur in the presence of a basic catalyst.[1][2][3]

-

N-Acetylation: The amino group of ethyl 2-aminothiophene-3-carboxylate is acetylated, typically using acetic anhydride, to yield ethyl 2-acetamidothiophene-3-carboxylate.[4]

-

Ester Hydrolysis: The ethyl ester of 2-acetamidothiophene-3-carboxylate is hydrolyzed under basic or acidic conditions to afford the final product, 2-acetamidothiophene-3-carboxylic acid.[5]

Data Presentation

The following tables summarize the reactants, conditions, and expected outcomes for each step of the synthesis.

Table 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate via Gewald Reaction

| Starting Materials | Reagents & Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ethyl cyanoacetate, Elemental sulfur, Cyclohexanone | Morpholine | Methanol | 45°C, 3 h | 70-85 | [2] |

| Ethyl cyanoacetate, Elemental sulfur, Acetylacetone | Diethylamine | Ethanol | Reflux, 3 h | 52 | [1] |

| Ethyl cyanoacetate, Elemental sulfur, Ketone | Diethylamine | Ethanol | 55-65°C, 2 h | Not Specified | [3] |

Table 2: Synthesis of Ethyl 2-acetamidothiophene-3-carboxylate via N-Acetylation

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Acetic anhydride, Zinc dust | None | Reflux, 2 h | 84.3 | [4] |

Table 3: Synthesis of 2-acetamidothiophene-3-carboxylic acid via Ester Hydrolysis

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ethyl azolylacetates (model reaction) | Potassium carbonate | Ethanol | Microwave, 180°C, 20 min | 80-98 | [6] |

| Ethyl indole-2-carboxylate (model reaction) | Potassium hydroxide | Aqueous Acetone | Room Temperature | High |

Experimental Protocols

3.1. Step 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from general procedures for the Gewald reaction.[2][3]

-

Materials:

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Appropriate aldehyde/ketone (e.g., for a substituted thiophene)

-

Morpholine or Diethylamine (catalyst)

-

Methanol or Ethanol

-

-

Procedure:

-

To a stirred mixture of the appropriate ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

-

Stir the reaction mixture at 45 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The crude product can be purified by recrystallization from ethanol.

-

3.2. Step 2: Synthesis of Ethyl 2-acetamidothiophene-3-carboxylate (N-Acetylation)

This protocol is adapted from the acetylation of a similar substrate.[4]

-

Materials:

-

Ethyl 2-aminothiophene-3-carboxylate

-

Acetic anhydride

-

Zinc dust (optional, acts as a reducing agent to prevent oxidation)

-

-

Procedure:

-

A mixture of ethyl 2-aminothiophene-3-carboxylate (0.015 mol), acetic anhydride (14 mL), and zinc dust (0.015 mol) is refluxed for 2 hours.

-

The reaction mixture is then cooled to room temperature, and the solid product is collected.

-

The crude product is dissolved in warm methanol (35 mL) and filtered to remove any insoluble impurities.

-

The product is then recrystallized from acetone to yield colorless crystals.

-

3.3. Step 3: Synthesis of 2-acetamidothiophene-3-carboxylic acid (Ester Hydrolysis)

This is a general procedure for alkaline hydrolysis of an ethyl ester.

-

Materials:

-

Ethyl 2-acetamidothiophene-3-carboxylate

-

Potassium hydroxide or Sodium hydroxide

-

Ethanol

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve ethyl 2-acetamidothiophene-3-carboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid until the product precipitates.

-

The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

-

Visualization of Synthesis and Mechanisms

4.1. Overall Synthetic Pathway

Caption: Three-step synthesis of 2-acetamidothiophene-3-carboxylic acid.

4.2. Gewald Reaction Mechanism

References

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. ijpbs.com [ijpbs.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(Acetylamino)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-(Acetylamino)thiophene-2-carboxylic acid. Due to the limited availability of direct experimental data in publicly accessible literature, the spectroscopic data presented herein is based on established principles of NMR and IR spectroscopy and mass spectrometry, drawing comparisons with structurally related compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives.

Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized below. These predicted values are derived from the analysis of its structural features: a disubstituted thiophene ring, a carboxylic acid group, and an acetylamino substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH | The chemical shift of the carboxylic acid proton is characteristically downfield and can be broad due to hydrogen bonding. Its position is solvent and concentration-dependent. |

| ~9.5 - 9.0 | Singlet (broad) | 1H | -NH | The amide proton signal is typically a broad singlet. |

| ~7.6 | Doublet | 1H | H-5 | Thiophene ring proton adjacent to the sulfur atom. |

| ~7.1 | Doublet | 1H | H-4 | Thiophene ring proton coupled to H-5. |

| ~2.1 | Singlet | 3H | -CH₃ | Methyl protons of the acetyl group. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom | Notes |

| ~169.0 | C=O (amide) | The carbonyl carbon of the acetyl group. |

| ~165.0 | C=O (acid) | The carbonyl carbon of the carboxylic acid. |

| ~140.0 | C-3 | Thiophene ring carbon attached to the acetylamino group. |

| ~130.0 | C-5 | Thiophene ring carbon. |

| ~125.0 | C-2 | Thiophene ring carbon attached to the carboxylic acid. |

| ~120.0 | C-4 | Thiophene ring carbon. |

| ~23.0 | -CH₃ | Methyl carbon of the acetyl group. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3250 | Medium | N-H stretch (amide) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (Amide I band) |

| ~1550 | Medium | N-H bend (Amide II band) |

| ~1420 | Medium | C-C stretch (in-ring) |

| ~1300 | Medium | C-N stretch |

| ~1250 | Medium | C-O stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 185 | [M]⁺ | Molecular ion peak (for C₇H₇NO₃S). |

| 143 | [M - CH₂CO]⁺ | Loss of the ketene from the acetylamino group. |

| 140 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 126 | [M - C₂H₃O₂]⁺ | Fragmentation involving the loss of the acetyl group and an oxygen atom. |

Experimental Protocols

Synthesis of this compound

Step 1: Acetylation of Methyl 3-aminothiophene-2-carboxylate

-

To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-(acetylamino)thiophene-2-carboxylate.

Step 2: Saponification of Methyl 3-(acetylamino)thiophene-2-carboxylate

-

Dissolve the crude methyl 3-(acetylamino)thiophene-2-carboxylate from the previous step in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid (e.g., 1M HCl) at 0 °C.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The FT-IR spectrum would be obtained using a Fourier-transform infrared spectrometer with the sample prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectral data would be acquired using an electrospray ionization (ESI) mass spectrometer.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Acetylamino)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(acetylamino)thiophene-2-carboxylic acid. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the thiophene ring, the acetyl group, the amine, and the carboxylic acid. The predicted data is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on the thiophene scaffold. The acidic proton of the carboxylic acid and the amide proton are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (Thiophene) | 7.2 - 7.5 | Doublet | 5.0 - 6.0 | 1H |

| H-5 (Thiophene) | 7.8 - 8.1 | Doublet | 5.0 - 6.0 | 1H |

| -NH (Amide) | 9.5 - 10.5 | Broad Singlet | - | 1H |

| -COOH (Carboxylic Acid) | 12.0 - 13.0 | Broad Singlet | - | 1H |

| -CH₃ (Acetyl) | 2.1 - 2.3 | Singlet | - | 3H |

Molecular Structure and Proton Assignment

The structure of this compound with the assigned protons is depicted below. This visualization is crucial for correlating the spectral data with the molecular structure.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol provides a standardized method for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the acidic and amide protons are exchangeable and may not be observed in the presence of D₂O.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the field frequency using the deuterium signal from the solvent.

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 15 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.[3]

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling between adjacent protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

References

13C NMR Analysis of Thiophene Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of thiophene carboxylic acids, essential scaffolds in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative 13C NMR data, and illustrates key concepts through logical diagrams to aid in the structural elucidation and characterization of these important heterocyclic compounds.

Introduction to 13C NMR of Thiophene Carboxylic Acids

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] For thiophene carboxylic acids, 13C NMR provides invaluable information on the electronic environment of each carbon atom in the thiophene ring and the carboxylic acid moiety. The chemical shifts (δ) of the carbon atoms are highly sensitive to the position and nature of substituents on the thiophene ring, offering deep structural insights.

The 13C NMR spectra of thiophene carboxylic acids are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[1][2] This simplifies the spectrum and allows for the clear identification of individual carbon resonances. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Data Presentation: 13C NMR Chemical Shifts

The following tables summarize the 13C NMR chemical shifts for a series of substituted thiophene carboxylic acids. The data has been compiled from various sources and provides a reference for the expected chemical shift ranges for these compounds. All spectra were recorded in deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: 13C NMR Chemical Shifts (ppm) of 4-Substituted 2-Thiophenecarboxylic Acids [3]

| Substituent (X) | C2 | C3 | C4 | C5 | COOH |

| H | 133.8 | 127.8 | 127.8 | 133.8 | 162.7 |

| CH₃ | 133.7 | 128.8 | 137.9 | 131.9 | 162.8 |

| Br | 134.2 | 130.5 | 116.1 | 132.8 | 162.1 |

| I | 134.7 | 132.8 | 84.8 | 138.9 | 162.3 |

| CN | 134.9 | 132.9 | 114.2 | 139.1 | 161.4 |

| NO₂ | 135.2 | 131.2 | 148.1 | 134.5 | 161.0 |

Table 2: 13C NMR Chemical Shifts (ppm) of 5-Substituted 3-Thiophenecarboxylic Acids [3]

| Substituent (X) | C2 | C3 | C4 | C5 | COOH |

| H | 126.9 | 138.2 | 126.9 | 125.2 | 163.0 |

| CH₃ | 135.9 | 137.8 | 126.5 | 125.1 | 163.1 |

| Br | 115.8 | 138.5 | 130.1 | 126.2 | 162.5 |

| I | 86.1 | 139.1 | 136.8 | 126.9 | 162.7 |

| CN | 114.7 | 139.3 | 137.2 | 127.1 | 161.8 |

| NO₂ | 149.2 | 138.8 | 131.8 | 126.5 | 161.4 |

Experimental Protocols

A generalized experimental protocol for acquiring high-quality 13C NMR spectra of thiophene carboxylic acids is outlined below. This protocol is based on standard practices for organic compounds and can be adapted based on the specific instrumentation and sample properties.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of the thiophene carboxylic acid derivative.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many thiophene derivatives.[3] For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

-

Homogenization: Gently swirl or vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals (typically 0-220 ppm).[4]

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration. For 13C NMR, a larger number of scans (e.g., 128 to 1024 or more) is often necessary due to the low natural abundance of the 13C isotope.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between pulses for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time of the carbons) is required.

-

-

Data Acquisition: Start the acquisition.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the general influence of substituent position on the 13C NMR chemical shifts of the thiophene ring carbons in thiophene carboxylic acids.

Caption: Influence of substituent position on thiophene ring carbons.

Experimental Workflow

The diagram below outlines the standard workflow for the 13C NMR analysis of thiophene carboxylic acids, from sample preparation to final data analysis.

Caption: Standard workflow for 13C NMR analysis.

References

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. CCCC 1977, Volume 42, Issue 7, Abstracts pp. 2167-2170 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Unveiling the Structural Nuances of 3-(Acetylamino)thiophene-2-carboxylic Acid: A Technical Guide Based on Crystallographic Analysis of a Key Analog

For Immediate Release

This technical guide offers an in-depth exploration of the anticipated crystal structure of 3-(acetylamino)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific compound, this paper leverages a detailed analysis of its close structural analog, methyl-3-aminothiophene-2-carboxylate (MATC), to provide a robust predictive model of its solid-state architecture, intermolecular interactions, and physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important thiophene derivative.

Predicted Crystallographic and Molecular Parameters

The crystal structure of this compound is expected to share significant similarities with its unacetylated and esterified analog, methyl-3-aminothiophene-2-carboxylate (MATC). Based on the single-crystal X-ray diffraction analysis of MATC, we can infer the probable crystallographic parameters for the title compound. MATC crystallizes in the monoclinic P2₁/c space group, and it is plausible that this compound would adopt a similar packing arrangement.[1]

The introduction of the acetyl group and the presence of a carboxylic acid instead of a methyl ester will likely lead to more extensive hydrogen bonding networks, potentially influencing the unit cell parameters. The core thiophene ring is expected to be essentially planar.

Table 1: Predicted Crystallographic Data for this compound (based on MATC analog)

| Parameter | Predicted Value (based on MATC[1]) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Variable, influenced by acetyl group packing |

| b (Å) | Variable, influenced by acetyl group packing |

| c (Å) | Variable, influenced by acetyl group packing |

| α (°) | 90 |

| β (°) | Variable, influenced by hydrogen bonding |

| γ (°) | 90 |

| Z | 4 (predicted) |

Table 2: Key Intermolecular Interactions in the Predicted Crystal Structure

| Interaction Type | Donor | Acceptor | Predicted Characteristics |

| N-H···O Hydrogen Bond | Amide N-H | Carboxyl C=O or Acetyl C=O | Strong interactions forming dimers or chains |

| C-H···O Hydrogen Bond | Thiophene C-H, Methyl C-H | Carboxyl C=O, Acetyl C=O | Weaker interactions contributing to packing stability |

| C-H···S Interaction | Thiophene C-H | Thiophene S | Weak interactions influencing molecular arrangement[1] |

| π-π Stacking | Thiophene rings | Thiophene rings | Potential for offset stacking interactions |

Experimental Protocols

The synthesis and crystallization of this compound would likely follow established methodologies for thiophene derivatives. The experimental protocols outlined below are based on the synthesis of the analog, methyl-3-aminothiophene-2-carboxylate, and standard organic synthesis techniques.

Synthesis of this compound

A probable synthetic route would involve the acetylation of a 3-aminothiophene-2-carboxylic acid derivative.

Procedure:

-

Hydrolysis of Methyl 3-aminothiophene-2-carboxylate: The starting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a suitable solvent like methanol or ethanol, followed by acidification.

-

Acetylation: The resulting 3-aminothiophene-2-carboxylic acid is then acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is a common and effective method.[1]

References

Physical and chemical properties of 2-acetamidothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidothiophene-3-carboxylic acid is a multifaceted organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of thiophene, a sulfur-containing heterocycle, it belongs to a class of compounds known for a wide array of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-acetamidothiophene-3-carboxylic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Physical and Chemical Properties

While specific experimentally determined physical properties for 2-acetamidothiophene-3-carboxylic acid are not extensively documented in publicly available literature, a combination of computed data and an understanding of related chemical structures allows for a reliable estimation of its characteristics.

General Properties

| Property | Value | Source |

| IUPAC Name | 2-acetamidothiophene-3-carboxylic acid | Computed |

| Molecular Formula | C₇H₇NO₃S | PubChem[1] |

| Molecular Weight | 185.20 g/mol | PubChem[1] |

| CAS Number | 51419-38-6 | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, which are valuable for predicting the compound's behavior in various systems.

| Property | Value | Source |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 185.01466426 | PubChem[1] |

| Monoisotopic Mass | 185.01466426 | PubChem[1] |

| Topological Polar Surface Area | 94.6 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 207 | PubChem[1] |

Note: The data presented above are computationally derived and should be used as estimations until experimentally verified.

Experimental Protocols

Synthesis of 2-Acetamidothiophene-3-carboxylic Acid

A plausible and efficient synthetic route to 2-acetamidothiophene-3-carboxylic acid involves a two-step process: the Gewald reaction to form the 2-aminothiophene-3-carboxylic acid precursor, followed by acetylation.

Step 1: Synthesis of Ethyl 2-Aminothiophene-3-carboxylate via Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a versatile method for synthesizing substituted 2-aminothiophenes.

-

Reactants:

-

Ethyl cyanoacetate

-

A suitable ketone or aldehyde (e.g., cyclohexanone for a fused ring system, or pyruvic aldehyde for a simpler thiophene)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine or triethylamine)

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of the ketone/aldehyde, ethyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.

-

Add a catalytic amount of the base to the mixture.

-

The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-aminothiophene-3-carboxylate derivative.

-

Step 2: Acetylation of Ethyl 2-Aminothiophene-3-carboxylate

The amino group of the synthesized precursor is then acetylated.

-

Reactants:

-

Ethyl 2-aminothiophene-3-carboxylate

-

Acetic anhydride or acetyl chloride

-

A base (e.g., pyridine or triethylamine)

-

-

Procedure:

-

Dissolve the ethyl 2-aminothiophene-3-carboxylate in a suitable solvent like dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of acetic anhydride or acetyl chloride to the solution while stirring.

-

Allow the reaction to proceed at room temperature for a few hours, monitoring by TLC.

-

After completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, washed with dilute acid (if a basic solvent was not used), then with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude ethyl 2-acetamidothiophene-3-carboxylate.

-

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Reactants:

-

Ethyl 2-acetamidothiophene-3-carboxylate

-

A base (e.g., sodium hydroxide or potassium hydroxide)

-

-

Procedure:

-

Dissolve the ethyl 2-acetamidothiophene-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2-acetamidothiophene-3-carboxylic acid.

-

Characterization Methods

The synthesized 2-acetamidothiophene-3-carboxylic acid can be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (around 2.2 ppm), signals for the thiophene ring protons (in the aromatic region, likely between 7-8 ppm), a broad singlet for the amide N-H proton, and a very broad singlet for the carboxylic acid O-H proton (often downfield, >10 ppm).

-

¹³C NMR: Expected signals would include the carbonyl carbons of the amide and carboxylic acid (typically in the 160-180 ppm range), carbons of the thiophene ring, and the acetyl methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid dimer is expected from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid should appear around 1700-1725 cm⁻¹.

-

Another C=O stretching band for the amide (Amide I band) is expected around 1650-1680 cm⁻¹.

-

An N-H bending vibration (Amide II band) should be visible around 1550 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) corresponding to the molecular weight of 185.20 g/mol should be observable.

-

Fragmentation patterns may include the loss of the acetyl group, the carboxylic acid group, and other characteristic fragments.

-

Biological Activity and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] While the specific biological targets and signaling pathways of 2-acetamidothiophene-3-carboxylic acid are not yet fully elucidated, studies on closely related analogs provide valuable insights. For instance, 2-acetamidothiophene-3-carboxamide derivatives have shown promising activity against Leishmania donovani, the parasite responsible for leishmaniasis.[3]

Based on the known activities of similar compounds, a hypothetical mechanism of action could involve the inhibition of essential parasitic enzymes or the induction of apoptosis in pathogenic cells.

Conclusion

2-Acetamidothiophene-3-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its known and predicted properties, along with methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential in various therapeutic areas. The information presented herein serves as a valuable resource for researchers and scientists embarking on studies involving this intriguing molecule.

References

- 1. 2-Acetamidothiophene-3-carboxylic acid | C7H7NO3S | CID 1477332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-acetamidothiophene-3-carboxamide derivatives against Leishmania donovani - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 3-(Acetylamino)thiophene-2-carboxylic Acid: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(acetylamino)thiophene-2-carboxylic acid, a thiophene derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological relevance through a hypothetical signaling pathway.

Physicochemical Properties

This compound is a substituted thiophene carboxylic acid. Its core structure consists of a thiophene ring, which is an important scaffold in many biologically active compounds. The presence of both a carboxylic acid and an acetylamino group suggests potential for various chemical interactions and biological activities.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃S | PubChem[3] |

| Molecular Weight | 185.20 g/mol | PubChem[3] |

| IUPAC Name | 3-acetamidothiophene-2-carboxylic acid | PubChem[3] |

| CAS Number | 50901-18-3 | ChemicalBook[4] |

Representative Synthetic Protocol

The synthesis of substituted thiophene carboxylic acids can be achieved through various organic chemistry methodologies. Below is a representative, multi-step experimental protocol for the synthesis of this compound, based on established chemical principles for similar structures.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material.

Materials:

-

Methyl 3-aminothiophene-2-carboxylate

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acetylation of the Amino Group:

-

Dissolve methyl 3-aminothiophene-2-carboxylate in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

-

Add pyridine (1.2 equivalents) dropwise to the reaction mixture to act as a base.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-(acetylamino)thiophene-2-carboxylate.

-

-

Purification of the Intermediate:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the desired product and evaporate the solvent.

-

-

Hydrolysis of the Ester:

-

Dissolve the purified methyl 3-(acetylamino)thiophene-2-carboxylate in methanol.

-

Add an aqueous solution of sodium hydroxide (2 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow and Potential Biological Context

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and enzyme inhibitory properties.[1][2] For instance, derivatives of thiophene-2-carboxylic acid have been investigated as inhibitors of various enzymes. The following diagram illustrates a hypothetical workflow for screening this compound as a potential enzyme inhibitor.

Caption: A logical workflow for the synthesis, screening, and initial development of this compound as a potential enzyme inhibitor.

References

The Ascendancy of Thiophene Scaffolds: A Technical Guide to Novel Derivatives in Drug Discovery

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel molecular entities with enhanced therapeutic efficacy and safety profiles is perpetual. Among the privileged heterocyclic structures, the thiophene nucleus has emerged as a cornerstone in medicinal chemistry, leading to the development of a multitude of clinically relevant agents. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and advancement of novel thiophene derivatives, with a focus on their burgeoning roles as kinase inhibitors for oncology and as next-generation antimicrobial agents.

The inherent structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[1][2][3][4] This has facilitated the design of potent and selective inhibitors targeting a wide array of biological targets implicated in cancer, infectious diseases, and neurodegenerative disorders.[1][5][6] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of recently developed thiophene-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Thiophene Derivatives as Potent Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Thiophene-based scaffolds have proven to be particularly effective in the design of kinase inhibitors, with several derivatives demonstrating potent activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[7][8][9]

A series of novel fused thienopyrrole and pyrrolothienopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities.[7] Notably, compounds 3b and 4c emerged as promising candidates with significant cytotoxic effects against HepG2 and PC-3 cancer cell lines.[7] Mechanistic studies revealed that these compounds act as dual inhibitors of VEGFR-2 and AKT, leading to cell cycle arrest in the S phase and subsequent apoptosis.[7]

In a separate study, 5-hydroxybenzothiophene derivatives were identified as effective multi-target kinase inhibitors.[10] Compound 16b , a hydrazide derivative, exhibited potent inhibition of several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, and demonstrated significant anticancer activity against U87MG glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[10]

Quantitative Data: Anticancer Activity of Thiophene Derivatives

| Compound | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |

| 3b | VEGFR-2, AKT | HepG2 | 3.105 | [7] |

| PC-3 | 2.15 | [7] | ||

| 4c | VEGFR-2, AKT | HepG2 | 3.023 | [7] |

| PC-3 | 3.12 | [7] | ||

| 5 | FLT3 | - | 32.435 ± 5.5 | [8] |

| 16b | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | U87MG | 7.2 | [10] |

| BU17 | WEE1, Tubulin | A549 | Not specified | [11] |

Signaling Pathway: VEGFR-2 and AKT Inhibition by Thiophene Derivatives

Caption: Inhibition of VEGFR-2 and AKT signaling by novel thiophene derivatives.

Novel Thiophene Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria, including drug-resistant strains.[12][13]

A recent study identified novel thiophene derivatives with promising activity against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli.[12] Through a combination of virtual screening and experimental validation, compounds 4 , 5 , and 8 were identified as having potent antibacterial effects.[12][13] These compounds were shown to increase bacterial membrane permeabilization and reduce adherence to host cells.[12][13]

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

| Compound | Organism | MIC50 (mg/L) | Reference |

| 4 | Col-R A. baumannii | 16-32 | [12] |

| Col-R E. coli | 8-32 | [12] | |

| 5 | Col-R A. baumannii | 16-32 | [12] |

| Col-R E. coli | 8-32 | [12] | |

| 8 | Col-R A. baumannii | 16-32 | [12] |

| Col-R E. coli | 8-32 | [12] |

Experimental Workflow: Antimicrobial Screening of Thiophene Derivatives

Caption: Experimental workflow for the discovery of novel antimicrobial thiophene derivatives.

Experimental Protocols

Synthesis of Thiophene Derivatives

A general and versatile method for the synthesis of substituted thiophenes is the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of an α-methylene ketone or aldehyde with a cyanomethylene reagent (e.g., malononitrile) and elemental sulfur in the presence of a base.

General Procedure for Gewald Synthesis:

-

To a stirred solution of the α-methylene carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a base, such as morpholine or triethylamine.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: Specific reaction conditions may vary depending on the substrates used.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized thiophene derivatives against target kinases can be determined using a variety of commercially available assay kits, typically based on FRET, luminescence, or radioactivity.

General Kinase Assay Protocol (Luminescence-based):

-

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), and the test compound at various concentrations in a kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luciferase/luciferin-based detection reagent. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the novel thiophene derivatives against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Protocol:

-

Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The thiophene scaffold continues to be a highly productive template for the discovery of novel therapeutic agents. The examples highlighted in this whitepaper underscore the significant potential of thiophene derivatives as both anticancer and antimicrobial drugs. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation thiophene-based drugs with enhanced efficacy and reduced off-target effects.[1][5] Furthermore, the exploration of novel synthetic methodologies will continue to expand the accessible chemical space of thiophene derivatives, paving the way for the discovery of innovative medicines to address unmet medical needs.[2][3]

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Carboxylic Acid Scaffold: A Comprehensive Theoretical and Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene carboxylic acids and their derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile building block in the design of novel therapeutic agents.[1] Its unique physicochemical properties, including its role as a bioisostere of the phenyl ring, contribute to enhanced biological activity, improved pharmacokinetic profiles, and diverse pharmacological applications.[2] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study thiophene carboxylic acids, offering insights into their molecular properties, structure-activity relationships, and therapeutic potential.

Theoretical and Computational Methodologies

The exploration of thiophene carboxylic acids in drug discovery is heavily reliant on a suite of computational techniques that elucidate molecular structure, properties, and interactions. These methods guide the rational design of new chemical entities with desired biological activities.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for thiophene carboxylic acids, providing a balance between accuracy and computational cost. It is widely used to predict a range of molecular properties.

Experimental Protocol: DFT Calculations using Gaussian

A typical DFT calculation on a thiophene carboxylic acid derivative using the Gaussian software package involves the following steps:

-

Molecular Structure Input : The three-dimensional coordinates of the molecule are input, often built using a graphical interface like GaussView.

-

Job Type Selection : The type of calculation is specified. Common job types include:

-

Optimization : To find the lowest energy (most stable) conformation of the molecule.

-

Frequency : To calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. This also confirms that an optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

Energy : To calculate the single-point energy of a given molecular geometry.

-

-

Method and Basis Set Selection : A functional and a basis set are chosen. A popular and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[3] For higher accuracy, especially for electronic properties, functionals like PBE0 or M06-2X with larger basis sets such as 6-311+G(d,p) or def2-TZVP may be employed.

-

Charge and Multiplicity : The overall charge and the spin multiplicity of the molecule are specified. For most thiophene carboxylic acids, the charge is neutral (0) and the multiplicity is a singlet (1).

-

Submission and Analysis : The calculation is submitted to run. Upon completion, the output file is analyzed to extract the desired properties, such as optimized geometry, vibrational frequencies, molecular orbital energies (HOMO and LUMO), and multipole moments.[4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For thiophene carboxylic acid derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.[5]

Experimental Protocol: QSAR Modeling Workflow

A general workflow for developing a QSAR model for a series of thiophene carboxylic acid derivatives includes:

-

Data Set Compilation : A dataset of thiophene carboxylic acid analogs with their corresponding measured biological activities (e.g., IC50 values) is collected. The data is divided into a training set for model development and a test set for model validation.[6]

-

Molecular Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

-

Feature Selection : To avoid overfitting and to create a more interpretable model, a subset of the most relevant descriptors is selected using statistical techniques.

-

Model Building : A mathematical model is generated using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest.[7]

-

Model Validation : The predictive power of the QSAR model is rigorously assessed using the test set and various statistical metrics (e.g., R², Q², RMSE).[5]

Data Presentation: Calculated Molecular Properties

Computational studies have yielded a wealth of quantitative data on the molecular properties of thiophene carboxylic acids. The following tables summarize key calculated parameters from DFT studies.

Table 1: Geometric Parameters of 2-Thiophenecarboxylic Acid

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C2-C3 | 1.37 Å |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-S1 | 1.71 Å | |

| C2-S1 | 1.72 Å | |

| C2-C6 | 1.48 Å | |

| C6-O7 | 1.22 Å | |

| C6-O8 | 1.35 Å | |

| O8-H9 | 0.97 Å | |

| Bond Angle | C3-C2-S1 | 111.6° |

| C4-C3-C2 | 112.5° | |

| C5-C4-C3 | 112.5° | |

| S1-C5-C4 | 111.6° | |

| C2-S1-C5 | 92.0° | |

| S1-C2-C6 | 124.5° | |

| C3-C2-C6 | 123.9° | |

| C2-C6-O7 | 124.3° | |

| C2-C6-O8 | 112.1° | |

| O7-C6-O8 | 123.6° | |

| C6-O8-H9 | 107.8° |

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.